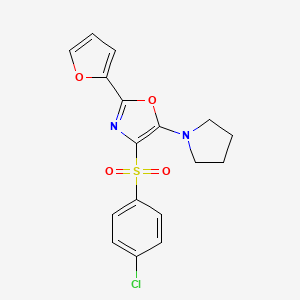![molecular formula C23H28N4O3S B2928830 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide CAS No. 299419-15-1](/img/structure/B2928830.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Pharmacological Potential in Neurodegenerative Diseases
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide belongs to the class of adamantane-based compounds, which have shown significant pharmacological potential in the treatment of neurodegenerative diseases. A comprehensive analysis highlights the structure-activity relationships of over 75 natural and synthetic adamantane derivatives. Some of these, such as amantadine and memantine, are already in use for treating conditions like dementia, Alzheimer's, and Parkinson's diseases. The review suggests that derivatives of 1-fluoro- and 1-phosphonic acid adamantane could offer even greater pharmacological benefits against these diseases, exceeding those of well-known compounds like amantadine and memantine, indicating promising research directions for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Synthesis of N-heterocycles via Sulfinimines
The compound's sulfamoyl group is related to sulfinamide chemistry, particularly tert-butanesulfinamide, which has emerged as a gold standard in the stereoselective synthesis of amines and their derivatives. This area of research has provided a general approach to constructing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 showcases the critical role of tert-butanesulfinamide-mediated asymmetric synthesis via sulfinimines in creating these important structural motifs (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental Degradation of Polyfluoroalkyl Chemicals
Another aspect of research related to N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide involves the environmental degradation of polyfluoroalkyl chemicals. This review delves into the biodegradability of these chemicals in various environments, emphasizing the necessity of understanding their fate due to their toxic profiles. It points to a significant knowledge gap regarding the direct detection of precursor chemicals in environmental samples, suggesting a focus on laboratory investigations to bridge this gap (Liu & Mejia Avendaño, 2013).
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, which include the sulfamoyl group as found in N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide, have been a significant class of synthetic bacteriostatic antibiotics. This review from 2013 to the present examines the major classes of sulfonamide inhibitors, their applications in treating bacterial infections, and their use in various clinically relevant drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. It underscores the continued importance of primary sulfonamides in developing drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-14-7-15(2)25-22(24-14)27-31(29,30)20-5-3-19(4-6-20)26-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,16-18H,8-13H2,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNFHJMMWOUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)


![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)


![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)
![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)